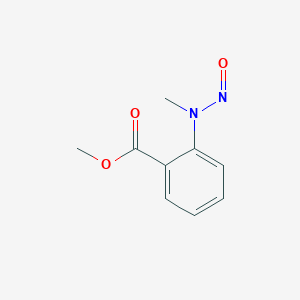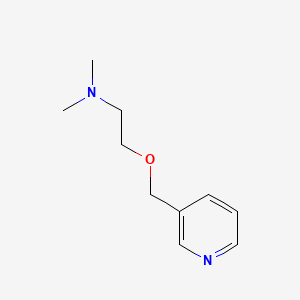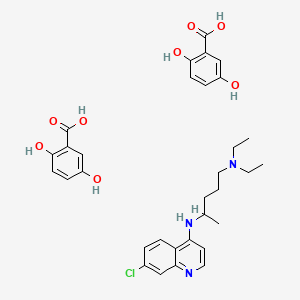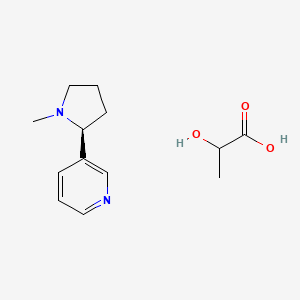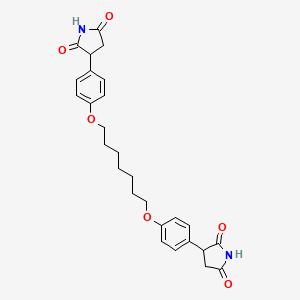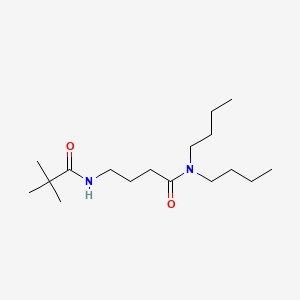
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- is an organic compound with the molecular formula C12H25NO. It is also known by other names such as Butyramide, N,N-dibutyl-. This compound is characterized by its amide functional group and its structure, which includes a butanamide backbone with dibutyl and dimethyl substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- typically involves the reaction of butyric acid with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents or catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor in drug synthesis.
Industry: It is utilized in the manufacture of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- include:
- Butyramide, N,N-dibutyl-
- N,N-Dibutylacetamide
- Dibutylamine
Uniqueness
What sets Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
82023-97-0 |
|---|---|
Molecular Formula |
C17H34N2O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
N-[4-(dibutylamino)-4-oxobutyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H34N2O2/c1-6-8-13-19(14-9-7-2)15(20)11-10-12-18-16(21)17(3,4)5/h6-14H2,1-5H3,(H,18,21) |
InChI Key |
MRMGWMCHDAWRHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCCNC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



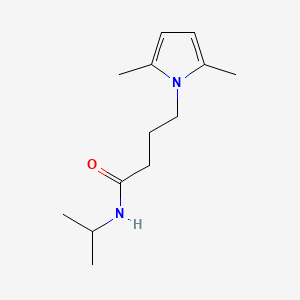
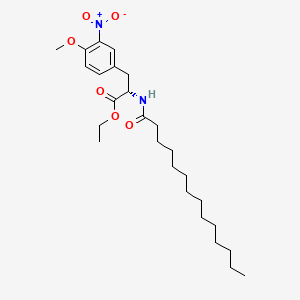
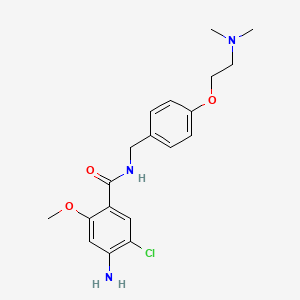
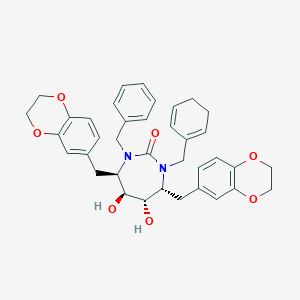

![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
